(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid
Description
The compound "(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid" (CAS 141120-17-4) is a bicyclic aminophosphonic acid derivative. Structural analysis reveals a fused indene core with a phosphonic acid (-PO(OH)₂) and an amino (-NH₂) group attached to the bridgehead carbon (position 1 or 2, depending on isomerism) . Key properties include:
- Molecular Formula: C₉H₁₂NO₃P
- Molecular Weight: 213.17 g/mol
- Density: 1.46 g/cm³ .
Properties
CAS No. |
653593-92-1 |
|---|---|
Molecular Formula |
C9H12NO3P |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
(1-amino-2,3-dihydroinden-1-yl)phosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c10-9(14(11,12)13)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2,(H2,11,12,13) |
InChI Key |
UPPZTOFBQNDHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(N)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indane derivative with phosphorous acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as 1-propanol, with the use of azobisisobutyronitrile as a radical initiator .
Industrial Production Methods
Industrial production methods for (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phosphonic acid group can yield phosphine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid serves as a catalyst or ligand. Its ability to form stable complexes with metal ions enhances reaction efficiency in various synthetic pathways.
Biology
The compound has been investigated for its role in biochemical pathways. Notably, it acts as a competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme crucial in the phenylpropanoid biosynthetic pathway. This inhibition can lead to significant alterations in the levels of phenolic compounds in plants.
Medicine
Research indicates potential therapeutic applications of this compound in treating diseases linked to phenolic metabolism disruptions. Its ability to modulate enzyme activity opens avenues for developing treatments targeting metabolic disorders.
Case Study 1: Inhibition of Phenylalanine Ammonia-Lyase
Research demonstrated that (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid effectively inhibits PAL activity in plant systems. This inhibition leads to decreased trans-cinnamic acid formation, which is pivotal for the biosynthesis of flavonoids and lignin—essential components for plant growth and defense.
Case Study 2: Applications in Cannabis Tissue Culture
A study explored the effects of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid on cannabis tissue culture. The inclusion of this compound at 1 mM concentration resulted in a 334% increase in protoplast yield compared to control media without the compound. Additionally, it led to a 28% decrease in total soluble phenolics and a 52% decrease in tissue browning.
| Experimental Condition | Outcome |
|---|---|
| AIP at 1 mM | 334% increase in protoplast yield |
| AIP inclusion | 28% decrease in total soluble phenolics |
| Control vs AIP | 52% decrease in tissue browning |
Mechanism of Action
The mechanism of action of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic Acid Hydrochloride
- CAS : 1416354-35-2
- Molecular Formula: C₉H₁₃ClNO₃P
- Purity : 97% .
- Key Differences: This hydrochloride salt form enhances solubility in polar solvents. The amino group is at position 2, altering steric and electronic properties compared to the 1-amino isomer.
b. (3-Aminophenyl)phosphonic Acid
- Molecular Formula: C₆H₈NO₃P
- Structure: A monocyclic benzene ring with amino and phosphonic acid groups at position 3.
- Properties : White crystalline solid with high water solubility but poor organic solvent compatibility .
c. Compound 1 and 2 from
- Examples: Bromo- and mercapto-substituted indenylpropanoic acids.
- Key Differences : These lack the phosphonic acid moiety but share the indene core, highlighting the role of the -PO(OH)₂ group in chelation and acidity.
Physicochemical Properties
The bicyclic indene core may slightly elevate pKa values due to electron-donating effects of the amino group, enhancing metal-chelation capabilities compared to simpler arylphosphonic acids.
Biological Activity
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is a phosphonic acid derivative characterized by its unique structure, which includes an amino group attached to a dihydroindene ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The presence of the phosphonic acid moiety enhances its reactivity and interaction with biological systems, making it a subject of interest for further studies.
Chemical Structure and Properties
The chemical structure of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid allows for various interactions within biological systems. Its functional groups enable it to undergo reactions typical of phosphonic acids, contributing to its biological activity. The compound's ability to mimic natural substrates enhances its potential as a pharmacological agent.
Biological Activities
Research indicates that (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid exhibits several notable biological activities:
Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has shown promise in inhibiting glutamate receptors, which play a critical role in neurotransmission and have implications in neurological disorders.
Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid may also possess such effects, potentially making it a candidate for treating neurodegenerative diseases .
Synthesis Methods
The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can be achieved through several methods, including:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate the coupling of aryl halides with vinyl phosphonic acids.
- One-Pot Syntheses : Streamlined methods that combine multiple steps into a single reaction process for efficiency and yield improvement.
These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing and application .
Comparative Analysis
The distinct dihydroindene structure combined with the phosphonic acid functionality gives (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid unique properties compared to other aminophosphonic acids. Below is a comparison table highlighting some similar compounds:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| (2-Aminoethyl)(phenyl)phosphonic acid | Contains an aminoethyl group | Inhibits certain kinases | Simpler structure; less complex than the target compound |
| 2-Aminobenzenesulfonic acid | Sulfonic acid instead of phosphonic | Antibacterial properties | Lacks phosphonate functionality |
| 3-Aminocyclohexanepropionic acid | Cyclohexane ring structure | Neuroprotective effects | Different ring system compared to indene |
This table illustrates how (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid stands out due to its unique structural characteristics and potential biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activity of aminophosphonic acids and their derivatives. For instance:
Study on Neuroprotective Properties : A recent investigation highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease. The study demonstrated that these compounds could inhibit neurotoxic pathways mediated by glutamate receptors, suggesting a potential therapeutic role for (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid in neurodegenerative conditions .
Pharmacological Investigations : Further research has explored the pharmacological properties of aminophosphonic acids in various cellular models. These studies revealed that certain derivatives could selectively inhibit cancer cell proliferation while sparing normal cells, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
